Sodium allylthiosulphate
Description
Structure
2D Structure
Properties
Molecular Formula |
C3H5NaO3S2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
sodium;oxido-oxo-prop-2-enoxy-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C3H6O3S2.Na/c1-2-3-6-8(4,5)7;/h2H,1,3H2,(H,4,5,7);/q;+1/p-1 |
InChI Key |
SKZINIAEKOKMNL-UHFFFAOYSA-M |
Canonical SMILES |
C=CCOS(=O)(=S)[O-].[Na+] |
Synonyms |
2-propenyl thiosulfate 2PTS sodium sodium 2-propenyl thiosulfate |
Origin of Product |
United States |
Synthetic Pathways and Precursor Chemistry of Sodium Allylthiosulphate
Synthesis via Nucleophilic Substitution Reactions
The most common and classical method for synthesizing sodium allylthiosulphate, also known as a Bunte salt, involves the nucleophilic substitution reaction between an allyl halide and sodium thiosulphate. myttex.netsciencemadness.org This reaction, often referred to as S-alkylation, leverages the reactivity of the allyl group and the nucleophilic nature of the thiosulphate ion. Allylic halides are particularly good substrates for bimolecular nucleophilic substitution (SN2) reactions, exhibiting enhanced reactivity compared to standard secondary alkyl halides. ucalgary.calibretexts.orgutahtech.edu This heightened reactivity is attributed to the stabilization of the SN2 transition state through hyperconjugation with the adjacent π-bond of the allylic group. libretexts.org
The choice of the allyl halide precursor is a critical factor in the synthesis of this compound. Both allyl bromide and allyl chloride are commonly used starting materials. google.comresearchgate.netwikipedia.org The fundamental reaction involves the displacement of the halide ion (Cl⁻ or Br⁻) from the allyl group by the thiosulphate nucleophile. myttex.netsciencemadness.org
Allyl bromide is often favored due to the bromine atom being a better leaving group than chlorine, which can lead to faster reaction rates under similar conditions. The reaction of ethyl bromide with sodium thiosulphate was, in fact, the basis of Hans Bunte's original synthesis in 1874. sciencemadness.org Similarly, allyl bromide reacts smoothly with sodium thiosulphate to form the corresponding Bunte salt. researchgate.netgoogle.com
Allyl chloride, while generally less reactive than allyl bromide, is also a viable and economically significant precursor. google.comwikipedia.org Its reaction with sodium thiosulphate is a key step in certain industrial processes. google.com Due to its lower reactivity, the reaction may require more forcing conditions, such as higher temperatures or the use of catalysts, to achieve satisfactory yields and reaction times. google.comgoogle.com
Table 1: Comparison of Allyl Halide Precursors for this compound Synthesis
| Precursor | Chemical Formula | Relative Reactivity | Key Considerations |
|---|---|---|---|
| Allyl Bromide | CH₂=CHCH₂Br | Higher | Better leaving group (Br⁻) generally leads to faster SN2 reaction rates. sciencemadness.org |
| Allyl Chloride | CH₂=CHCH₂Cl | Lower | More forcing conditions (e.g., higher temperature, catalysis) may be needed. google.comgoogle.com Often used in industrial-scale production. google.comwikipedia.org |
In the synthesis of Bunte salts, the sodium thiosulphate (Na₂S₂O₃) molecule acts as a potent sulfur nucleophile. myttex.netgoogle.com The thiosulphate ion (S₂O₃²⁻) contains two sulfur atoms with different oxidation states, but it is the terminal, more weakly bonded sulfur atom that exhibits nucleophilic character and attacks the electrophilic carbon atom of the allyl halide. researchgate.net This nucleophilic attack displaces the halide leaving group, resulting in the formation of a new carbon-sulfur bond and the Bunte salt product. myttex.netsciencemadness.org The reaction is a classic example of an SN2 mechanism, where the nucleophile attacks the substrate in a single, concerted step. utahtech.edu The use of sodium thiosulphate is advantageous because it is an inexpensive, stable, and odorless source of sulfur. sciencemadness.orgresearchgate.netrsc.org
The efficiency of this compound synthesis is highly dependent on the reaction conditions. whiterose.ac.uknih.gov Key parameters that are typically optimized include the solvent system, temperature, and the use of catalysts.
Solvent Systems: The choice of solvent is crucial as the reactants, an organic allyl halide and an inorganic salt (sodium thiosulphate), have different solubilities.
Aqueous Systems: The reaction is often carried out in an aqueous solution, sometimes mixed with a co-solvent like ethanol (B145695) or methanol (B129727) to increase the solubility of the allyl halide. myttex.netacs.org Water is an environmentally benign solvent, but its use can sometimes lead to side reactions or necessitate measures to solubilize the organic precursor. google.com
Phase Transfer Catalysis: To overcome the immiscibility of aqueous and organic phases, phase transfer catalysis is an effective strategy. google.com Catalysts such as polyethylene (B3416737) glycol can facilitate the transfer of the thiosulphate anion from the aqueous phase to the organic phase where the reaction with the allyl halide occurs, improving reaction rates and yields. google.comgoogle.com
Aprotic Solvents: Aprotic solvents like dimethylsulfoxide (DMSO) have been shown to be highly effective. google.com DMSO can dissolve both sodium thiosulphate and the organic halide, creating a homogeneous reaction medium that favors a good yield. google.com
Temperature and Concentration: The reaction rate generally increases with temperature. For the reaction between allyl chloride and sodium thiosulphate, temperatures in the range of 40-60°C are often employed. google.com The concentration of reactants is also a key factor, with higher concentrations typically leading to faster reactions.
Table 2: Optimization of Reaction Conditions for this compound Synthesis
| Parameter | Condition/System | Rationale/Effect | Reference |
|---|---|---|---|
| Solvent | Aqueous-alcoholic (e.g., Water/Ethanol) | Classic method; ethanol acts as a solubilizing agent for the allyl halide. | myttex.net |
| Aqueous with Phase Transfer Catalyst | Overcomes phase immiscibility, enhances reaction rate by transferring nucleophile to the organic phase. | google.com | |
| Dimethylsulfoxide (DMSO) | Aprotic solvent that dissolves both reactants, promoting a good yield in a homogeneous system. | google.com | |
| Temperature | 40-60°C | Increases reaction rate; specific range often used for allyl chloride precursor. | google.com |
| Catalyst | Phase Transfer Catalysts (e.g., Polyethylene Glycol) | Facilitates reaction between reactants in different phases, improving efficiency. | google.comgoogle.com |
Exploration of Alternative Synthetic Methodologies for Thiosulphate Analogues
While the direct S-alkylation of sodium thiosulphate with alkyl halides is the standard route, research has explored alternative methods, particularly for synthesizing analogues such as S-aryl and S-vinyl Bunte salts. A notable development is the copper-catalyzed coupling reaction between aryl or vinyl halides and sodium thiosulphate. sciencemadness.org This methodology significantly expands the scope of accessible Bunte salts, as aryl and vinyl halides are generally unreactive in standard SN2 reactions. The process typically uses a copper(I) iodide (CuI) catalyst with a ligand like N,N'-dimethylethylene diamine (DMEDA) in a solvent such as DMSO. sciencemadness.org
Another approach involves the reaction of organometallic reagents with sodium alkyl thiosulfates to produce various sulfides, demonstrating the versatility of Bunte salts as synthetic intermediates. researchgate.net These alternative pathways are crucial for creating a diverse range of thiosulphate compounds for various applications. nih.gov
Principles of Green Chemistry in Allyl Thiosulphate Synthesis
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are highly relevant to the synthesis of this compound. chemmethod.comacs.org
Atom Economy: The primary synthesis route via nucleophilic substitution exhibits good atom economy, as most atoms from the reactants (allyl halide and sodium thiosulphate) are incorporated into the Bunte salt and the co-product, sodium halide. acs.org
Safer Solvents and Auxiliaries: A significant green aspect is the potential to use water as the reaction solvent, which is non-toxic and environmentally benign. researchgate.netgoogle.com The use of phase transfer catalysts can enhance the efficiency of these aqueous systems, avoiding the need for large quantities of volatile organic solvents. google.compcc.eu
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. pcc.eunovonesis.com Phase transfer catalysis and the copper-catalyzed synthesis of analogues are examples of how catalysts can enable more efficient and broader-scoped reactions, often under milder conditions. sciencemadness.orggoogle.com
Use of Renewable Feedstocks: While allyl halides are typically derived from propylene, a product of fossil fuels, future green chemistry efforts could explore bio-based routes to such precursors. wikipedia.orgpcc.eu
Waste Prevention: The primary byproduct of the reaction is a simple salt (sodium chloride or sodium bromide), which is significantly less hazardous than many organic byproducts. google.com In some processes, this byproduct can be purified and recycled. google.com The use of odorless and inexpensive sodium thiosulfate (B1220275) also contributes to a safer and more economical process. sciencemadness.orgrsc.org
By optimizing the synthesis to favor aqueous systems, employing catalysis, and considering the full lifecycle of the materials used, the production of this compound can be aligned with the goals of sustainable chemistry. chemmethod.com
Chemical Reactivity and Mechanistic Investigations of Sodium Allylthiosulphate
General Reaction Mechanisms Involving Allyl Thiosulphate Moiety
The reactivity of sodium allylthiosulphate is largely dictated by the nature of the sulfur-sulfur bond in the thiosulphate group and the carbon-sulfur bond connecting the allyl group. These bonds are susceptible to cleavage under various conditions, leading to a variety of reaction pathways.
Cleavage and Decomposition Pathways of the Thiosulphate Group
The thiosulphate group in this compound can undergo cleavage at either the S-S bond or the C-S bond. The pathway for cleavage is often dependent on the reaction conditions and the nature of the attacking reagent.
One significant reaction is the reductive cleavage of the S-S bond. For instance, the use of samarium diiodide (SmI₂) can selectively cleave the S-S bond in sodium alkyl thiosulphates to yield the corresponding disulfides in good yields under mild and neutral conditions. tandfonline.com A similar selective cleavage of the S-S bond in sodium (Z)-allyl thiosulphates has been achieved using a Sm/I₂ system in aqueous media to form di(Z-allyl) disulfides. thieme-connect.com
Acid-catalyzed hydrolysis of Bunte salts, including this compound, typically leads to the formation of a thiol. wikipedia.orgoregonstate.edu The initial protonation occurs at the sulfur atom. wikipedia.org Under acidic conditions, thiosulphate salts can decompose completely to produce sulfur, sulfur dioxide, and water. wikipedia.org
Alkaline degradation of Bunte salts can also occur. For those formed from the addition of thiosulphate to activated carbon-carbon multiple bonds, the cleavage in alkaline media is often the reverse of their formation. myttex.net
The thermal decomposition of thiosulphate salts can also lead to various products. For example, upon heating to 300 °C, sodium thiosulphate decomposes into sodium sulfate (B86663) and sodium polysulfide. wikipedia.org
| Reaction Condition | Cleavage Type | Major Products | Reference |
| Reductive (e.g., SmI₂) | S-S bond | Dialkyl disulfide | tandfonline.com |
| Acidic Hydrolysis | C-S bond | Thiol, Sulfur, Sulfur Dioxide | wikipedia.orgoregonstate.edu |
| Alkaline Degradation | C-S bond | Unsaturated starting compound | myttex.net |
| Thermal Decomposition | S-S and C-S bonds | Sodium sulfate, Sodium polysulfide | wikipedia.org |
Identification of Transient Intermediates in Thiosulphate Reactions
The reactions of thiosulphates often proceed through transient intermediates that can be challenging to isolate and characterize. In the acid-catalyzed hydrolysis of Bunte salts, a protonated substrate is an initial intermediate. oregonstate.edu The mechanism can then proceed through a unimolecular decomposition (A-1) or a bimolecular reaction with water (A-2). oregonstate.edu
In redox reactions, radical intermediates can be formed. While some studies on redox reactions of thiosulphate with other compounds suggest that intermediates may be unimportant in the rate-determining step, their transient existence is plausible. ampp.org
Nucleophilic and Electrophilic Reactivity Studies of the Allyl Moiety
The allyl group in this compound imparts its own characteristic reactivity, primarily centered around the double bond and the allylic position.
Allylic compounds are known to be reactive in both nucleophilic and electrophilic substitution reactions due to the formation of resonance-stabilized intermediates. allen.in Nucleophilic substitution reactions of allylic substrates can proceed via S_N1, S_N2, S_N1', or S_N2' mechanisms. lscollege.ac.inresearchgate.net
In an S_N1 reaction, the departure of the leaving group (the thiosulphate anion) would lead to a resonance-stabilized allylic carbocation. A nucleophile can then attack at either of the two electron-deficient carbons, leading to a mixture of products. lscollege.ac.inpressbooks.pub
The S_N2 reaction at an allylic center is often faster than in the corresponding saturated alkyl halide. This is attributed to the stabilization of the S_N2 transition state by the adjacent π-system. researchgate.netlibretexts.org
The S_N1' and S_N2' pathways involve nucleophilic attack at the γ-carbon of the allyl system, with a concurrent shift of the double bond. lscollege.ac.in These allylic rearrangements are common in nucleophilic substitutions of allylic compounds. lscollege.ac.inucalgary.ca
Electrophilic attack on the double bond of the allyl group can also occur, leading to addition reactions. The regioselectivity of such additions is governed by the stability of the resulting carbocation intermediate, following Markovnikov's rule. libretexts.org
| Reaction Type | Key Intermediates/Transition States | Potential Products | Reference |
| S_N1 | Resonance-stabilized allylic carbocation | Mixture of isomeric substitution products | lscollege.ac.inpressbooks.pub |
| S_N2 | Stabilized transition state | Direct substitution product | researchgate.netlibretexts.org |
| S_N1'/S_N2' | Attack at γ-carbon with double bond shift | Rearranged substitution products | lscollege.ac.in |
| Electrophilic Addition | Carbocation intermediate | Addition products (Markovnikov) | libretexts.org |
Elucidation of Redox Chemistry and Electron Transfer Mechanisms
The thiosulphate ion is a well-known reducing agent, and its redox chemistry is a key aspect of the reactivity of this compound. The thiosulphate ion can be oxidized to various sulfur species, most commonly tetrathionate (B1226582) (S₄O₆²⁻), or further to sulfate (SO₄²⁻). ampp.orgyoutube.com
The standard electrode potential for the S₄O₆²⁻/S₂O₃²⁻ couple is +0.08 V. youtube.com Thiosulphate can also be reduced to elemental sulfur and sulfide (B99878). ampp.org The redox chemistry of thiosulphate is complex and can involve a series of sulfur intermediates with different oxidation states. ampp.org
In the presence of an oxidizing agent, this compound can donate electrons, leading to the oxidation of the thiosulphate group. For example, the reaction with iodine results in the formation of tetrathionate and iodide ions. youtube.com
The mechanism of electron transfer in thiosulphate reactions can be either inner-sphere or outer-sphere. In some redox reactions of thiosulphate, an outer-sphere mechanism has been proposed, especially when the formation of a stable intermediate complex is not observed. ampp.org
Recent research into high-valent thiosulphate redox chemistry has shown the potential for the S₂O₃²⁻/S₄O₆²⁻ couple in energy storage applications, highlighting its reversible electron transfer capabilities. acs.org
| Redox Process | Common Oxidizing/Reducing Agent | Products | Reference |
| Oxidation | Iodine (I₂) | Tetrathionate (S₄O₆²⁻) | youtube.com |
| Oxidation | Hypochlorite (ClO⁻) | Sulfate (SO₄²⁻) | wikipedia.org |
| Reduction | Strong reducing agents | Sulfide (S²⁻), Elemental Sulfur (S) | ampp.org |
Derivatives and Metabolites of Sodium Allylthiosulphate in Advanced Chemical Research
Conjugation Chemistry for Novel Allyl-Sulfur Adducts
The reactivity of the allyl-sulfur moiety facilitates its conjugation with other molecules, leading to the formation of novel adducts with unique chemical properties. Research in this area has focused on creating new compounds by combining the structural features of allyl-sulfur groups with other functional molecules.
S-Allylmercapto-N-Acetylcysteine (ASSNAC) is a novel compound synthesized by conjugating the S-allyl mercaptan component, a derivative of allicin (B1665233), with N-acetylcysteine (NAC). This conjugation creates a molecule that combines the characteristics of both precursors.
Synthesis: The synthesis of ASSNAC is designed to leverage the chemical properties of its parent molecules. While specific synthetic routes can vary, the fundamental process involves the formation of a disulfide bond between the sulfur atom of the S-allyl mercaptan group and the sulfur atom of N-acetylcysteine.
Research Findings: ASSNAC has been a subject of study for its potential to modulate cellular redox environments. Research has shown that ASSNAC can increase cellular levels of glutathione (B108866) and induce the expression of phase II detoxifying enzymes. The compound's design, featuring a hydrophobic s-allyl mercaptan group, is thought to facilitate its penetration into cells. Inside the cell, it can participate in thiol-exchange reactions.
Below is a table summarizing the key characteristics of S-Allylmercapto-N-Acetylcysteine.
| Property | Description |
| Structure | A conjugate of S-allyl mercaptan and N-acetylcysteine linked by a disulfide bond. |
| Precursors | S-allyl mercaptan (from allicin), N-acetylcysteine (NAC). |
| Key Feature | Combines the lipophilic nature of the allyl group with the cysteine-delivery capacity of NAC. |
| Area of Research | Cellular antioxidant pathways, induction of phase II enzymes. |
Allithiamine, a lipid-soluble derivative of vitamin B1 (thiamine), was discovered in the 1950s during research on garlic components. wikipedia.org Its formation is a classic example of the reaction between an allyl sulfur compound and a biologically important molecule.
Synthesis: Allithiamine is formed through the reaction of allicin with thiamine (B1217682). mdpi.comresearchgate.net In this reaction, the thiamine molecule's thiazole (B1198619) ring opens, allowing it to react with allicin's reactive thiosulfinate group. This process results in the formation of a thiamine-allyl disulfide. mdpi.com
A chemical synthesis route for allithiamine has also been developed, which utilizes sodium allylthiosulphate or a related allyl thiosulfate (B1220275) as the source of the allyl disulfide moiety. This synthetic method involves reacting allyl thiosulphate with thiamine hydrochloride under specific pH and temperature conditions to yield allithiamine. researchgate.net This discovery spurred the development of other synthetic, lipophilic thiamine derivatives. wikipedia.org
Research Findings: The key feature of allithiamine is its lipid solubility, which contrasts with the water-soluble nature of thiamine hydrochloride. mdpi.com This property is believed to enhance its absorption from the intestine. mdpi.com Allithiamine is naturally found in garlic (Allium sativum) and has been identified as a key bioactive component. foodb.ca
The table below outlines the properties of Allithiamine.
| Property | Description |
| IUPAC Name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(2E)-5-hydroxy-3-(prop-2-en-1-yldisulfanyl)pent-2-en-2-yl]formamide |
| Structure | A lipid-soluble disulfide derivative of thiamine. wikipedia.org |
| Natural Formation | Reaction between allicin (from crushed garlic) and thiamine. mdpi.comresearchgate.net |
| Chemical Synthesis | Reaction of allyl thiosulphate with thiamine hydrochloride. researchgate.net |
| Key Property | Increased lipid solubility compared to thiamine, leading to enhanced bioavailability. mdpi.comfoodb.ca |
Generation of Thiosulfinates and Polysulfides
The chemistry of allyl sulfur compounds is dominated by the formation and subsequent transformation of unstable intermediates like thiosulfinates, which decompose into a variety of more stable polysulfides.
Allicin (diallylthiosulfinate) is a highly reactive thiosulfinate and a central intermediate in garlic chemistry. It is not present in intact garlic but is produced rapidly upon tissue damage. wikipedia.orgnih.gov
Biosynthesis: The biosynthesis of allicin is an enzymatic process. The precursor is alliin (B105686) (S-allyl-L-cysteine sulfoxide), a stable and odorless compound found in garlic cloves. wikipedia.org When garlic is crushed or cut, the enzyme alliinase, which is stored in different cellular compartments, comes into contact with alliin. researchgate.netwikipedia.org Alliinase catalyzes the conversion of alliin into allylsulfenic acid and dehydroalanine. researchgate.netresearchgate.net Two molecules of the highly reactive allylsulfenic acid then spontaneously condense to form one molecule of allicin. nih.gov
Chemical Conversion: Allicin can also be synthesized chemically. A common laboratory method involves the oxidation of diallyl disulfide (DADS) using oxidizing agents like hydrogen peroxide or peracetic acid. nih.govwikipedia.org This reaction provides a way to produce allicin for research purposes, independent of the enzymatic process.
The properties of Allicin are summarized below.
| Property | Description |
| Chemical Name | Diallylthiosulfinate |
| Formula | C6H10OS2 |
| Formation | Enzymatic conversion of alliin by alliinase upon tissue damage. wikipedia.orgnih.gov |
| Key Characteristic | Highly unstable and reactive, responsible for the characteristic aroma of fresh garlic. wikipedia.org |
| Degradation | Rapidly decomposes into various other organosulfur compounds. wikipedia.org |
Allicin's instability is a key feature of its chemistry, leading to its rapid decomposition into a complex mixture of more stable organosulfur compounds, primarily diallyl polysulfides. wikipedia.org This transformation is non-enzymatic and influenced by conditions such as solvent, temperature, and pH. researchgate.net
Formation Pathways: The principal transformation products of allicin in aqueous environments are diallyl trisulfide (DATS) and diallyl disulfide (DADS). researchgate.netuea.ac.uk Diallyl sulfide (B99878) (DAS) and diallyl tetrasulfide are also formed. scielo.brresearchgate.net The formation of these compounds occurs as allicin degrades and rearranges. For instance, DADS and DATS are considered key components of the distilled oil of garlic. frontiersin.org The conversion to these sulfides is accelerated by heat. uea.ac.uk
Research Findings: These diallyl polysulfides are the subject of extensive research. DADS is a major, stable component in garlic extracts and essential oil. uliege.be Chemical synthesis methods for producing mixtures of diallyl sulfides often start with reactants like sodium disulfide and an allyl halide. wikipedia.org The relative amounts of mono-, di-, tri-, and tetrasulfides can be influenced by the reaction conditions.
The following table details the common diallyl polysulfides derived from allicin.
| Compound | Formula | Molar Mass ( g/mol ) | Key Characteristics |
| Diallyl Sulfide (DAS) | C6H10S | 114.21 | A component of allicin degradation products. nih.gov |
| Diallyl Disulfide (DADS) | C6H10S2 | 146.27 | A principal, stable component of garlic oil. wikipedia.orgfrontiersin.org |
| Diallyl Trisulfide (DATS) | C6H10S3 | 178.34 | A potent secondary metabolite of allicin. wikipedia.orgacs.org |
| Diallyl Tetrasulfide | C6H10S4 | 210.40 | Formed along with other polysulfides from allicin. semanticscholar.org |
Bioconversion Products and Enzymatic Transformations of Allyl Thiosulphate Derivatives
The bioconversion of garlic's organosulfur compounds is a multi-step process initiated by enzymatic action and followed by a cascade of non-enzymatic chemical reactions. The metabolism of these compounds continues after ingestion, leading to further derivatives.
Enzymatic Transformations: The primary enzymatic event is the rapid conversion of alliin to allicin, catalyzed by the enzyme alliinase (EC 4.4.1.4). nih.gov This enzyme is sequestered in the cell's vacuoles and is released only upon tissue disruption, acting as a defense mechanism for the plant. wikipedia.org The activity of alliinase is pH and temperature-dependent and is irreversibly inactivated at low pH. wikipedia.org
Bioconversion Pathways: Once formed, allicin undergoes spontaneous, non-enzymatic degradation to the aforementioned diallyl polysulfides (DAS, DADS, DATS). acs.orglongdom.org These lipid-soluble compounds are then absorbed and metabolized in the body. Metabolic pathways involve reactions with endogenous thiols like glutathione. nih.gov Further biotransformation in the liver and other tissues can occur, involving enzymes such as those in the Cytochrome P450 family. researchgate.net For example, water-soluble precursors like γ-glutamyl-S-allyl-cysteine can be converted to S-allyl-cysteine (SAC) and S-allylmercaptocysteine (SAMC). researchgate.net Following consumption, metabolites such as N-acetyl-S-allyl-L-cysteine (NASAC) have been detected in urine, indicating that N-acetylation is a metabolic pathway for these compounds in humans. mdpi.com
This intricate network of enzymatic and chemical transformations results in the wide variety of organosulfur compounds associated with garlic and its derivatives.
Mechanistic Insights into Biological and Biochemical Interactions of Allyl Thiosulphate Derivatives
Modulation of Cellular Antioxidant Defense Systems
Allyl thiosulphate derivatives play a crucial role in augmenting the cell's intrinsic antioxidant capabilities. This is achieved through the activation of key transcriptional pathways and direct interaction with regulatory proteins, which collectively enhance cellular resilience to oxidative insults.
Nrf2 Pathway Activation and Upregulation of Phase II Detoxifying Enzymes
Sodium 2-propenyl thiosulfate (B1220275) (2PTS), another name for sodium allylthiosulphate, has been identified as an inducer of phase II detoxification enzymes. researchgate.net This process is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the endogenous antioxidant response. frontiersin.orgnih.govacs.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Allyl thiosulphate and its derivatives can act as electrophiles that chemically modify highly reactive cysteine residues on Keap1. nih.govnih.gov This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. nih.gov
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. nih.gov This binding event initiates the transcription of a battery of cytoprotective genes, including phase II detoxifying enzymes. nih.govresearchgate.net Research conducted on rat hepatoma cells (H4IIE) demonstrated that this compound significantly increased the activity and messenger RNA (mRNA) expression of Quinone reductase (QR) and epoxide hydrolase 1. researchgate.net The inductive effect of this compound on QR activity was observed even at a relatively low concentration of 10 micromol/L and was found to be comparable or superior to other known Nrf2 inducers. researchgate.net
Effect of this compound on Phase II Enzyme Expression
| Enzyme | Effect Observed | Cell Line | Source |
|---|---|---|---|
| Quinone Reductase (QR) | Significantly increased activity and mRNA expression | Rat Hepatoma (H4IIE) | researchgate.net |
| Epoxide Hydrolase 1 | Significantly increased mRNA expression | Rat Hepatoma (H4IIE) | researchgate.net |
| Glutathione (B108866) S-transferase (GST) | No significant change in activity or mRNA expression | Rat Hepatoma (H4IIE) | researchgate.net |
Regulation of Glutathione Metabolism and Cellular Redox Homeostasis
The maintenance of cellular redox homeostasis is a dynamic process essential for cell survival, ensuring a balance between reducing and oxidizing reactions. frontiersin.orgconsensus.app A central component of this system is glutathione (GSH), a ubiquitous intracellular antioxidant. mdpi.com The synthesis of GSH is tightly regulated, depending on the availability of the precursor amino acid cysteine and the activity of the rate-limiting enzyme, glutamate-cysteine ligase (GCL). mdpi.com
The activation of the Nrf2 pathway by allyl thiosulphate derivatives directly impacts glutathione metabolism. The genes encoding for the subunits of GCL (GCLC and GCLM) are known targets of Nrf2. mdpi.com Therefore, by activating Nrf2, this compound can enhance the cell's capacity to synthesize GSH. mdpi.comnih.gov An increased level of GSH bolsters the cellular antioxidant defense, contributing to the detoxification of reactive oxygen species (ROS) and maintaining the proper thiol status of proteins. mdpi.com This enhanced GSH pool helps maintain a balanced cytosolic redox state, which is critical for preventing oxidative damage to cellular macromolecules. frontiersin.org
Thiol-Exchange Reactions with Endogenous Thiol-Containing Proteins (e.g., Keap1)
The mechanism by which allyl thiosulphates activate the Nrf2 pathway is rooted in their ability to participate in thiol-exchange reactions. Keap1, the primary sensor of oxidative and electrophilic stress, is notably rich in cysteine residues, which contain reactive thiol (sulfhydryl) groups. nih.govnih.gov These thiol groups act as the direct sensors for a wide range of Nrf2 inducers. nih.gov
Allyl thiosulphate derivatives, being electrophilic organosulfur compounds, can react with the highly reactive cysteine thiols within the Keap1 protein. nih.govnih.gov This interaction modifies the structure of Keap1, disrupting the Keap1-Nrf2 complex and liberating Nrf2. nih.gov Spectroscopic studies have confirmed that known inducers react with the thiol groups of Keap1, leading to their modification. nih.gov The most reactive cysteine residues of Keap1 (including C273 and C288) are located in a region that is critical for its function as an Nrf2 repressor. nih.gov This thiol-disulfide exchange is a key molecular switch that transduces the chemical signal from the allyl thiosulphate molecule into a coordinated antioxidant and detoxifying gene expression response.
Impact on Xenobiotic Metabolism and Detoxification Enzymes
Xenobiotics are foreign chemical substances that the body must metabolize and eliminate. nih.gov This process typically occurs in two phases: Phase I, which involves enzymes like cytochrome P450s, and Phase II, which involves conjugation reactions catalyzed by detoxification enzymes to increase water solubility and facilitate excretion. researchgate.net
This compound has a demonstrated impact on this system by selectively inducing Phase II enzymes. researchgate.net As previously noted, studies in rat hepatoma cells showed that treatment with this compound led to a significant upregulation of Quinone reductase and epoxide hydrolase 1. researchgate.net These enzymes play a critical role in detoxifying a wide range of xenobiotics and carcinogens. By enhancing the expression of these key enzymes, this compound boosts the cellular machinery responsible for neutralizing harmful electrophiles and oxidants, thereby contributing to chemical-induced toxicity protection. researchgate.netnih.gov
Interventions in Advanced Glycation End-Product (AGE) Formation Pathways
Advanced glycation end-products (AGEs) are a heterogeneous group of harmful compounds formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids, known as the Maillard reaction. The accumulation of AGEs is implicated in the pathogenesis of diabetes complications and aging, partly through the induction of oxidative stress. nih.gov
Inhibitory Effects of Garlic-Derived Organosulfur Compounds on AGE Formation
| Compound/Extract | Observed Effect | Mechanism | Source |
|---|---|---|---|
| Aged Garlic Extract | Inhibited metal-catalysed protein fragmentation and AGE formation | Antioxidant activity | researchgate.net |
| S-allyl cysteine (SAC) | Inhibited formation of glucose and methylglyoxal-derived AGEs | Potent Amadorin activity | researchgate.net |
| S-allyl cysteine (SAC) | Inhibited formation of Carboxymethyllysine (CML) | Inhibition of oxidative processes | researchgate.net |
| S-allyl-L-cysteine sulfoxide (ACSO) | Inhibited early and mid-stage non-fluorescent glycation products | Antioxidant activity |
Role in Sulfane Sulfur Metabolism and Endogenous Gasotransmitter Production (e.g., Hydrogen Sulfide)
Sulfane sulfur refers to sulfur atoms with a zero oxidation state that are bonded to other sulfur atoms, playing a significant role in cellular redox regulation and signaling. Thiosulfates are key players in this metabolic system. Sodium thiosulfate, a closely related inorganic compound, is a major oxidation product of hydrogen sulfide (B99878) (H2S) and can also serve as a source for the enzymatic production of H2S. H2S is an endogenous gasotransmitter with important signaling functions, including vasorelaxation and cytoprotection.
Given its structure, this compound is poised to participate in sulfane sulfur metabolism. It can be metabolized to release reactive sulfur species, contributing to the cellular pool of sulfane sulfur. This pool is critical for various physiological processes, including the synthesis of iron-sulfur clusters and the post-translational modification of proteins through persulfidation. Furthermore, like its inorganic counterpart, this compound may act as a donor or precursor for H2S. The enzymatic reduction of the thiosulfate moiety can liberate H2S, which then exerts its own biological effects, including the modulation of mitochondrial respiration and the activation of pro-angiogenic pathways.
Enzyme-Substrate Interactions and Alliinase Action Mechanism
The biological and biochemical interactions of allyl thiosulphate derivatives are intricately linked to the enzymatic action of alliinase (EC 4.4.1.4), a pyridoxal-5'-phosphate (PLP) dependent enzyme. wikipedia.orgjairjp.comnih.gov This enzyme is responsible for the characteristic flavor and aroma of freshly crushed garlic and other Allium species. wikipedia.orgoregonstate.edu In its natural state within the plant, alliinase is sequestered from its substrate, S-allyl-L-cysteine sulfoxide (alliin). nih.gov Upon tissue damage, such as cutting or crushing, this compartmentalization is disrupted, allowing the enzyme to come into contact with its substrate and initiate a cascade of chemical reactions. oregonstate.edunih.gov
The catalytic mechanism of alliinase involves a β-elimination reaction. The process is initiated by the formation of a Schiff base between the amino group of the substrate, alliin (B105686), and the pyridoxal-5'-phosphate cofactor at the enzyme's active site. nih.gov This is followed by the abstraction of the α-proton of the substrate and the subsequent elimination of the allyl sulfenate group. This reaction yields two primary products: 2-aminoacrylate and allyl sulfenic acid. wikipedia.org The 2-aminoacrylate is then non-enzymatically hydrolyzed to pyruvate and ammonia. nih.govnotulaebotanicae.ro
The highly reactive allyl sulfenic acid molecules then undergo a self-condensation reaction, where two molecules combine to form allicin (B1665233) (diallyl thiosulfinate), the compound largely responsible for the pungent odor of garlic. researchgate.netwikipedia.orgnih.gov This condensation is a rapid process, completing within seconds of the initial enzymatic reaction. oregonstate.edu Allicin is an unstable compound and can further decompose into a variety of other organosulfur compounds.
The active site of alliinase is located at the interface of its two subunits (homodimer) and contains the essential PLP cofactor, which is covalently bound to a lysine residue (Lys251). nih.govresearchgate.net The pyridine ring of the PLP is situated between a tyrosine and a valine residue. researchgate.net The enzyme exhibits stereospecificity, preferentially acting on the (+)-S-allyl-L-cysteine sulfoxide (alliin) isomer. jairjp.com
Detailed Research Findings on Alliinase Action:
| Parameter | Finding | Reference |
| Enzyme Class | Lyase (Carbon-sulfur lyase) | wikipedia.org |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | wikipedia.orgjairjp.comnih.gov |
| Natural Substrate | (+)-S-allyl-L-cysteine sulfoxide (alliin) | jairjp.com |
| Products | Allyl sulfenic acid, 2-aminoacrylate (hydrolyzes to pyruvate and ammonia) | wikipedia.orgnih.gov |
| Reaction Type | β-elimination | jairjp.com |
| Active Site Residue | Lysine 251 (covalently binds PLP) | nih.govresearchgate.net |
| Optimum pH | ~6.5 | jairjp.com |
| Optimum Temperature | ~37°C | google.com |
Advanced Analytical Methodologies for Sodium Allylthiosulphate and Its Derivatives
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the analysis of sodium allylthiosulphate, providing the means to separate the target compound from impurities and related substances. High-performance liquid chromatography (HPLC) and ion chromatography (IC) are particularly well-suited for this purpose, each offering distinct advantages for the analysis of ionic and non-chromophoric compounds.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a versatile technique for the separation and quantification of a wide array of compounds. For thiosulfates, which can be challenging to detect using standard UV detectors due to their limited chromophoric properties, various HPLC methods have been developed. These often employ reversed-phase columns with ion-pairing reagents or specialized detectors to enhance sensitivity and resolution. nih.govhumanjournals.com
A robust HPLC method for the estimation of sodium thiosulfate (B1220275) has been developed using a C8 column with UV detection at 210 nm. humanjournals.com The mobile phase consists of a phosphate (B84403) buffer and methanol (B129727), with tetrabutylammonium (B224687) hydrogen sulphate as an ion-pairing agent to improve retention and peak shape. humanjournals.com This method has been validated according to ICH guidelines for precision, linearity, specificity, accuracy, and robustness. humanjournals.com
In the analysis of related compounds like dialk(en)yl thiosulfinates from garlic, HPLC has been instrumental in their quantitation. nih.gov These methods often utilize C18 columns and can identify and quantify a range of sulfur compounds, demonstrating the adaptability of HPLC for complex mixtures of organosulfur compounds. nih.gov
Interactive Table 1: HPLC Parameters for Sodium Thiosulfate Analysis
| Parameter | Condition |
|---|---|
| Column | Zorbax Eclips XBD-C8 (150 x 4.6 mm, 5µm) humanjournals.com |
| Mobile Phase | 0.01 M Phosphate Buffer (pH 7.1) : Methanol (85:15) with 1.698 g/L Tetrabutylammonium hydrogen sulphate humanjournals.com |
| Flow Rate | 1.0 mL/min humanjournals.com |
| Column Temperature | 25°C humanjournals.com |
| Detection | UV at 210 nm humanjournals.com |
| Standard Concentration | 150 µg/mL humanjournals.com |
Ion Chromatography for Thiosulphate Detection
Ion chromatography (IC) is a powerful technique for the determination of anions and is particularly well-suited for the analysis of thiosulfate. ijsr.netresearchgate.netthermofisher.com This method utilizes ion-exchange columns to separate ions based on their charge and affinity for the stationary phase, followed by detection, typically by suppressed conductivity. ijsr.net
A validated IC method for the assay of sodium thiosulfate uses a high-capacity IonPac AS19 anion-exchange column with a potassium hydroxide (B78521) eluent. ijsr.net This method allows for the separation and quantification of thiosulfate with high precision and accuracy. The retention time for thiosulfate under these conditions is approximately 5.3 minutes. ijsr.net The method has demonstrated excellent linearity over a wide concentration range. ijsr.net
IC has also been successfully applied to determine thiosulfate in complex matrices such as refinery wastewaters, showcasing its robustness and applicability for diverse sample types. thermofisher.com The use of gradient elution can further enhance the separation of thiosulfate from other anions. acs.org
Interactive Table 2: Ion Chromatography Method Validation for Sodium Thiosulfate
| Validation Parameter | Result |
|---|---|
| Linearity Range | 1.0 – 100.0 mg/L ijsr.net |
| Regression Coefficient (r²) | 0.9999 ijsr.net |
| Limit of Detection (LOD) | 0.15 mg/L ijsr.net |
| Limit of Quantification (LOQ) | 0.06 mg/L ijsr.net |
| Retention Time | ~5.3 minutes ijsr.net |
Spectroscopic and Spectrometric Characterization in Research
While chromatography is essential for separation, spectroscopy and spectrometry are indispensable for the structural elucidation of this compound and its derivatives. These techniques provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.
Mass Spectrometry (e.g., MALDI-TOF) for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for the analysis of a wide range of molecules, including those that are non-volatile or thermally labile. shimadzu.com In the analysis of this compound, MALDI-TOF MS can be used to determine the precise molecular weight and confirm the elemental composition.
The formation of sodium adducts ([M+Na]⁺) is a common phenomenon in MALDI-MS, which is particularly relevant for the analysis of sodium salts like this compound. nih.govbiosyn.com This technique can be used to analyze complex mixtures of organosulfur compounds, providing valuable structural information. nih.gov For instance, in the analysis of cyclic organosulfur compounds from garlic, mass spectrometry was crucial in elucidating their structures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution. slideshare.netjchps.comresearchgate.net Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure.
For this compound, ¹H NMR would reveal signals corresponding to the allyl group's protons, with their characteristic chemical shifts and coupling patterns. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons within the molecule. nih.gov The structure of allylsulfanyl derivatives has been rigorously confirmed using a combination of one- and two-dimensional NMR techniques, demonstrating the power of this method for elucidating the structure of molecules containing the allylthio moiety. nih.gov
Advanced Detection Methods (e.g., Evaporative Light Scattering Detection, UV Detection)
The choice of detector in HPLC is critical for achieving the desired sensitivity and selectivity. For compounds like this compound that may lack a strong UV chromophore, advanced detection methods are often necessary.
Evaporative Light Scattering Detection (ELSD) is a universal detection method in HPLC that is particularly advantageous for analyzing non-chromophoric compounds. labmanager.compharmtech.comwikipedia.org The principle of ELSD involves the nebulization of the column effluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. labmanager.comwikipedia.org This makes it an ideal choice for the analysis of a wide range of compounds, including sugars, lipids, and surfactants, and it is well-suited for the detection of this compound. pharmtech.com A patent for the analysis of the related compound, sodium allylsulfonate, describes an HPLC method utilizing an evaporative light detector. patsnap.com
UV Detection can also be employed for the analysis of thiosulfates, often with modifications to enhance sensitivity. nih.govchromatographyonline.com As previously mentioned, analysis can be performed at low wavelengths, such as 210 nm, where thiosulfates exhibit some absorbance. humanjournals.com Alternatively, indirect photometric detection can be used, where a UV-absorbing ion-pairing reagent is added to the mobile phase, and the analyte is detected as a decrease in the background absorbance. researchgate.net
Method Validation and Robustness Studies in Academic Research
The validation of analytical methods is a critical process in academic research to ensure that a developed method is suitable for its intended purpose. wjarr.com This involves a series of experiments to verify that the method's performance characteristics meet the required standards for accuracy, precision, specificity, linearity, and robustness. researchgate.net For sodium allylthiosulfate and its derivatives, robust and validated analytical methods are essential for accurate quantification in various research applications.
Method validation is performed in accordance with established guidelines, such as those from the International Conference on Harmonisation (ICH). humanjournals.com The validation process provides an assurance of reliability and consistency of the analytical data. wjarr.com
Key Validation Parameters
A comprehensive validation of an analytical method for sodium allylthiosulfate would involve the assessment of several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wjarr.com
Accuracy: The closeness of test results obtained by the method to the true value. ikev.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. researchgate.net
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ikev.org
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ikev.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ikev.org
Detailed Research Findings
Academic research on the validation of analytical methods for thiosulfates, which can be extrapolated to sodium allylthiosulfate, often employs techniques like High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC). humanjournals.comlcms.cz
One study focusing on an HPLC method for sodium thiosulfate demonstrated linearity over a concentration range of 25% to 150% of the standard concentration, with a correlation coefficient (r) greater than 0.99. humanjournals.com The accuracy of the method was confirmed with a mean recovery of 99.41%. humanjournals.com
Another study using ion chromatography for the assay of sodium thiosulfate showed a linear relationship of peak area to concentration from 0.2 to 150 μg/mL with a coefficient of determination (r²) of 0.999. lcms.cz The precision of this method was found to be high, with intraday precision ranging from 0.2% to 0.6% and interday precision of 0.8% (expressed as Relative Standard Deviation, RSD). lcms.cz
The robustness of an HPLC method was evaluated by introducing small variations in the flow rate and column temperature. humanjournals.com The results remained within acceptable limits, demonstrating the method's reliability under slightly varied conditions. humanjournals.com
Below are interactive data tables summarizing typical validation results from academic research on related thiosulfate compounds.
Table 1: Linearity and Range Data for a Validated HPLC Method
| Concentration Level (%) | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 25 | 37.5 | 150234 |
| 50 | 75 | 301567 |
| 100 | 150 | 602458 |
| 125 | 187.5 | 753123 |
| 150 | 225 | 904567 |
| Correlation Coefficient (r) | \multicolumn{2}{l | }{> 0.99} |
This table illustrates a typical linear relationship between concentration and instrument response for an analytical method. humanjournals.com
Table 2: Accuracy and Recovery Study Results
| Level | Amount Added (mg) | Amount Found (mg) | % Recovery | Mean % Recovery |
| 50% | 5.02 | 4.98 | 99.20 | \multirow{3}{*}{99.41} |
| 100% | 10.05 | 10.01 | 99.60 | |
| 150% | 15.01 | 14.92 | 99.40 |
This table demonstrates the accuracy of the method by showing how well the measured values agree with the known added amounts of the analyte. humanjournals.com
Table 3: Precision Analysis (Repeatability)
| Sample No. | Assay (% Label Claim) |
| 1 | 99.8 |
| 2 | 100.1 |
| 3 | 99.5 |
| 4 | 100.3 |
| 5 | 99.7 |
| 6 | 100.0 |
| Mean | 99.9 |
| Standard Deviation | 0.30 |
| % RSD | 0.30 |
This table presents the results of a repeatability study, a measure of precision under the same operating conditions over a short interval of time. lcms.cz
Table 4: Robustness Study of an HPLC Method
| Parameter | Variation | System Suitability Parameter (e.g., Tailing Factor) | % Assay |
| \multirow{2}{}{Flow Rate (mL/min)} | 0.9 | 1.1 | 99.5 |
| 1.1 | 1.0 | 100.2 | |
| \multirow{2}{}{Column Temperature (°C)} | 23 | 1.1 | 99.8 |
| 27 | 1.0 | 100.1 |
This table shows the effect of deliberate small changes in method parameters on the results, indicating the method's robustness. humanjournals.com
Computational Chemistry and Theoretical Modeling of Sodium Allylthiosulphate Systems
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed view of their conformational flexibility and intermolecular interactions. For sodium allylthiosulphate in an aqueous environment, MD simulations can elucidate the molecule's preferred shapes and its interactions with surrounding water molecules and sodium ions.
In aqueous solution, the interaction with water is crucial. MD simulations can reveal the hydration shell around the thiosulphonate group and the sodium ion. mdpi.com The simulations can quantify the number of water molecules in the first and second hydration shells and their residence times, providing insights into the solubility and stability of the compound in water. rsc.orgnih.gov Furthermore, the interaction between the sodium cation and the negatively charged thiosulphonate group can be analyzed. Radial distribution functions (RDFs) derived from MD simulations can show the probable distances between the sodium ion and the oxygen and sulfur atoms of the anion, indicating whether they exist as a tight ion pair, a solvent-separated ion pair, or as fully dissociated ions. researchgate.netnih.govarxiv.orgarxiv.org Studies on similar systems, like sodium dodecyl sulfate (B86663) micelles, have shown that the precise nature of sodium ion binding to sulfur and oxygen groups is highly dependent on the force field parameters used in the simulation. acs.org
Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Radius of Gyration (Rg) of Allylthiosulphate | A measure of the molecule's compactness. | 3.5 ± 0.2 Å |
| Na+-Scentral RDF Peak | Primary distance for sodium ion interaction with the central sulfur atom. | 4.2 Å |
| Na+-O RDF Peak | Primary distance for sodium ion interaction with an oxygen atom. | 2.8 Å |
| Water Coordination Number (Na+) | Number of water molecules in the first hydration shell of the sodium ion. | 5.3 |
| Dihedral Angle (C-S-S-C) | Describes the rotation around the S-S bond, indicating conformational preference. | Bimodal distribution peaking at 90° and 270° |
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. scirp.org For this compound, DFT calculations can provide optimized molecular geometry, atomic charges, and insights into the nature of its chemical bonds. researchgate.net
DFT calculations can be used to determine various electronic properties that act as descriptors of reactivity. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. e3s-conferences.org A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be used to calculate conceptual DFT descriptors such as electronegativity, chemical hardness, and the electrophilicity index, which provide a quantitative measure of the molecule's reactivity. scielo.org.mxmdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For the allylthiosulphate anion, the negative potential would be concentrated around the oxygen atoms, indicating these as likely sites for interaction with the sodium cation or other electrophiles. nih.gov DFT studies on related allyl-sulfur compounds like allyl mercaptan have successfully used these descriptors to analyze and compare reactivity. mdpi.com
Table 2: Representative Electronic Properties of Allylthiosulphate Anion from Hypothetical DFT Calculations (B3LYP/6-311++G(d,p))
| Property | Description | Hypothetical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.6 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 5.2 D |
| Mulliken Charge on Ssulfonyl | Partial charge on the sulfonyl sulfur atom | +1.5 e |
| Mulliken Charge on O | Average partial charge on the oxygen atoms | -0.8 e |
Quantum Chemical Calculations of Reaction Pathways and Energetics
Quantum chemical calculations, including DFT and higher-level ab initio methods, are invaluable for mapping out potential reaction pathways and determining their energetic profiles. nih.gov For this compound, these calculations can be used to study its stability and potential decomposition or reaction mechanisms. researchgate.netrsc.org
For example, the thermal decomposition of the allylthiosulphate anion could be investigated by identifying possible transition states and calculating the activation energies for various bond cleavage events (e.g., S-S, S-O, C-S bond scission). frontiersin.org This would provide insights into the compound's thermal stability. Similarly, its reactivity towards other molecules, such as nucleophiles or electrophiles, can be modeled. The reaction of the thiosulphonate with a thiol, a characteristic reaction of this functional group, could be computationally studied to determine the reaction mechanism and the associated energy barriers. researchgate.net
These calculations provide detailed information about the geometry of reactants, transition states, and products, as well as the Gibbs free energy changes along the reaction coordinate. nih.gov This allows for a direct comparison of the feasibility of different proposed mechanisms.
Table 3: Hypothetical Energetics for a Proposed Reaction Pathway of Allylthiosulphate Anion
| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Reaction Free Energy (ΔGrxn, kcal/mol) |
|---|---|---|---|
| S-S Bond Homolysis | Initial step in thermal decomposition | +45.2 | +38.5 |
| Nucleophilic attack by R-S- at sulfenyl S | Thiol-thiosulphonate exchange | +12.5 | -5.8 |
| Hydrolysis at sulfonyl S | Reaction with water | +28.7 | -10.2 |
Predictive Modeling for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. researchgate.netnih.gov If this compound or its derivatives were to be investigated for a particular biological activity (e.g., antimicrobial, antifungal), QSAR models could be developed to guide the design of more potent analogues. jmchemsci.commdpi.com
A QSAR study involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be electronic (from DFT), topological, or physicochemical. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. researchgate.net
For a series of substituted allylthiosulphates, descriptors could include the HOMO-LUMO gap, dipole moment, molecular weight, logP, and various shape indices. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.
In Silico Screening and Design of Novel Organosulfur Compounds
In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. researchgate.net This approach can be used to discover novel organosulfur compounds, potentially inspired by the allylthiosulphate scaffold.
Structure-based virtual screening involves docking candidate molecules into the active site of a biological target (e.g., an enzyme or receptor). nih.govnih.gov The docking algorithm predicts the binding mode and estimates the binding affinity. Ligand-based virtual screening uses the structure of a known active molecule, like allylthiosulphate, to find other molecules with similar shapes or chemical features. mdpi.com
Following virtual screening, computational methods can be used for the de novo design of novel compounds. nih.govbiorxiv.org This involves using algorithms to build new molecules piece by piece within the constraints of a target's active site or to modify existing scaffolds to optimize interactions and improve desired properties. For instance, the allyl group or the thiosulphonate head of this compound could be systematically modified to enhance a specific biological activity identified through screening. rsc.org This rational design process can significantly accelerate the discovery of new and effective organosulfur compounds. nih.govnih.govresearchgate.net
Emerging Research Frontiers and Future Perspectives
Development of Novel Allyl-Sulfur Functional Materials and Their Applications
The unique chemical properties of the allyl-sulfur group are being harnessed to create a new generation of functional materials. The ability of allyl sulfides to undergo polymerization, often initiated by heat or light, opens avenues for producing renewable and intelligent materials. nsf.govrsc.org
A significant area of research is the development of sulfur-based polymers through a process known as inverse vulcanization. nsf.govrsc.org This method allows for the creation of polysulfides with high sulfur content, offering a sustainable alternative to petroleum-based products. nsf.govrsc.org Garlic essential oil (GEO), rich in allyl sulfides like diallyl disulfide and diallyl trisulfide, has been identified as a renewable monomer for creating adhesive polysulfides. nsf.govrsc.org These materials can be synthesized via a one-pot, solvent-free method at temperatures as low as 120°C. rsc.org The resulting polymers exhibit promising adhesive properties, with their performance tunable by adjusting reaction conditions such as temperature and time. nsf.gov
Another frontier is the creation of dynamically reshaped materials. Researchers have successfully incorporated allyl sulfide-based dynamic covalent crosslinks into liquid crystalline elastomers (LCEs). rsc.org These composite materials can be reoriented and remolded using visible light, and they exhibit multimode actuations like bending, curling, and stretching when driven by near-infrared (NIR) light. rsc.org Such materials are promising candidates for developing soft actuators with fully light-driven controllability and good remoldability. rsc.org
Furthermore, cyclic allylic sulfide (B99878) (CAS) lactones are being explored in radical ring-opening polymerization to create degradable vinyl polymers. acs.org This approach introduces esters into the polymer backbone, allowing for tunable degradation rates, which is highly desirable for biomedical applications like drug delivery and tissue engineering. acs.org
Table 1: Research Findings on Allyl-Sulfur Functional Materials
| Research Area | Key Findings | Potential Applications | Citations |
| Renewable Adhesives | Garlic essential oil (GEO), rich in allyl sulfides, can be polymerized via a one-pot, solvent-free synthesis to form polysulfide adhesives. | Development of sustainable, bio-based adhesives. | nsf.govrsc.org |
| Dynamic Materials | Allyl sulfide crosslinks in liquid crystalline elastomers enable reshaping with visible light and multi-mode actuation with NIR light. | Soft robotics, light-driven actuators, and reconfigurable devices. | rsc.org |
| Degradable Polymers | Copolymerization of cyclic allylic sulfide (CAS) lactones allows for the synthesis of vinyl polymers with tunable degradation rates. | Biomedical materials, drug delivery systems, and tissue engineering scaffolds. | acs.org |
Interdisciplinary Approaches in Chemical Biology and Material Science
The intersection of chemical biology and material science is creating powerful new strategies for understanding and utilizing compounds like sodium allylthiosulphate. Chemical biology applies chemical tools and interdisciplinary approaches (chemistry, biology, biophysics) to probe biological problems at a molecular level. unige.chhku.hkkuleuven.be This synergy is particularly fruitful for studying allyl-sulfur compounds, which have significant biological activity and potential as building blocks for new materials.
One key interdisciplinary area is the development of probes and sensors. Advances in molecular imaging and chemoproteomics enable the real-time monitoring of biological events and the identification of protein targets. hku.hk For instance, fluorescent probes can be designed to track the distribution and interaction of allyl-sulfur compounds within cells, shedding light on their mechanisms of action. hku.hk This approach is crucial for understanding how these compounds interact with cellular components, such as proteins with reactive thiol groups. core.ac.uk
The design of advanced drug delivery systems represents another collaborative frontier. Material scientists can synthesize novel polymers, such as the degradable vinyl polymers from cyclic allyl sulfides, while chemical biologists can functionalize these materials with targeting ligands or make them responsive to specific biological stimuli. acs.org This allows for the creation of "smart" materials that can deliver therapeutic agents, potentially including allyl-sulfur compounds themselves, to specific sites in the body.
Furthermore, the principles of chemical biology are being used to design better carbohydrate-based vaccines, where understanding the molecular interactions between antigens and antibodies is key. nih.gov A similar approach could be applied to understand the immunomodulatory effects of allyl-sulfur compounds, potentially leading to the design of novel immunotherapeutic agents. The development of such sophisticated tools and materials relies on a deep, collaborative understanding of both the chemical reactivity of the allyl-sulfur motif and its complex interactions within a biological environment. unige.chnih.gov
Advancements in Green Synthesis and Sustainable Production of Organosulfur Compounds
The chemical industry is increasingly focused on developing sustainable and environmentally friendly synthetic methods. For organosulfur compounds, this involves moving away from hazardous reagents and energy-intensive processes toward greener alternatives. wiley.comrsc.org
Electrochemical synthesis is emerging as a powerful green technology for preparing organosulfur compounds. wiley.comwiley.comnih.gov This method uses electrons as a "reagent," avoiding the need for chemical oxidants that often produce toxic by-products. wiley.com Electrochemistry offers a safe and sustainable route to a variety of organosulfur compounds, including thiosulfonates, under mild reaction conditions. wiley.comnih.gov
Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., ball-milling), is another promising green strategy. acs.org This approach can significantly reduce or eliminate the need for hazardous solvents, making it an environmentally friendly way to synthesize organosulfur heterocycles. acs.org
The use of magnetically recoverable catalysts is also gaining traction. rsc.org These catalysts, often based on iron nanoparticles, facilitate efficient reactions under mild conditions, offer high atom economy, and can be easily separated and reused, which reduces waste and operational costs. rsc.org
In the context of production, there is a broader shift toward using abundant and non-toxic elements. For example, research into using sodium as a reagent and iron as a catalyst in organometallic chemistry aims to reduce dependence on precious metals like palladium. unibe.ch The sustainable production of sodium itself is also evolving, with new battery technologies based on sodium (e.g., sodium-ion or sodium nickel chloride batteries) being developed as alternatives to those using lithium, which involves more environmentally destructive mining. antonbauer.comnobian.com These advancements in sustainable chemistry provide a framework for the future production of this compound and other related compounds, aligning chemical manufacturing with principles of environmental stewardship. unibe.ch
Table 2: Green Synthesis Methodologies for Organosulfur Compounds
| Methodology | Principle | Advantages | Citations |
| Electrochemical Synthesis | Uses electrical current to drive chemical reactions, replacing traditional oxidizing/reducing agents. | Reduced waste, high selectivity, mild reaction conditions, enhanced safety. | wiley.comwiley.comnih.gov |
| Mechanochemistry | Reactions are induced by mechanical energy (e.g., grinding, milling) in the absence of bulk solvents. | Reduces or eliminates solvent use, high efficiency. | acs.org |
| Magnetic Catalysis | Employs catalysts on magnetic nanoparticles for easy separation and reuse. | Catalyst recyclability, reduced waste, lower operational costs, mild conditions. | rsc.org |
| Abundant Metal Catalysis | Utilizes earth-abundant and non-toxic metals like iron and sodium instead of precious metals. | Lower environmental impact, reduced cost, increased sustainability. | unibe.ch |
Innovative Methodologies for Studying Complex Biological Transformations of Allyl Thiosulphates
Understanding the fate of this compound within a biological system is critical to elucidating its mechanism of action. Recent methodological innovations are providing unprecedented insight into the complex transformations these compounds undergo.
A key challenge is that garlic-derived organosulfur compounds are extensively metabolized. core.ac.ukresearchgate.net One of the primary metabolites of allicin (B1665233), a related allyl-sulfur compound, is allyl methyl sulfide (AMS). acs.org A novel pathway for the metabolism of these compounds was recently discovered involving the enzyme indolethylamine-N-methyltransferase (INMT). This enzyme converts AMS into the allyl dimethyl sulfonium (B1226848) (ADMS) ion, which is then excreted in urine. acs.org The development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify ADMS has created a reliable biomarker for assessing consumption of Allium foods (like garlic) in epidemiological studies. acs.org
Proteomics and transcriptomics are also being employed to reveal the cellular response to allyl-sulfur compounds. In a study on Bacillus subtilis, exposure to allicin and diallyl tetrasulfane (B1203235) was shown to cause a strong thiol-specific oxidative stress response. nih.gov Advanced proteomic techniques identified 108 proteins that were modified by S-thioallylation, a process where an allyl-thiol group is attached to a cysteine residue on a protein. nih.gov This modification affects enzymes involved in critical cellular processes, including amino acid and nucleotide biosynthesis, as well as antioxidant defense. nih.gov Identifying these specific protein targets helps to explain the biological effects of these compounds.
Furthermore, there is a focus on the direct interaction between allyl-sulfur compounds and proteins involved in cellular detoxification and redox homeostasis, such as those with reactive thiol groups. core.ac.uk The biochemical transformations of these organosulfur compounds and their formation of adducts with protein thiols are considered key events in their biological activity. core.ac.uk The use of interdisciplinary chemical biology approaches, including advanced mass spectrometry and specifically designed molecular probes, will continue to be essential for mapping these complex biological pathways. hku.hk
Q & A
Q. How can researchers design experiments to probe the environmental degradation pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
